molecular formula C11H14N2 B2502219 5-(cyclohex-1-en-1-yl)pyridin-2-amine CAS No. 1864275-90-0

5-(cyclohex-1-en-1-yl)pyridin-2-amine

Cat. No.: B2502219
CAS No.: 1864275-90-0
M. Wt: 174.247
InChI Key: UXYPLROKMSDVIO-UHFFFAOYSA-N
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Description

5-(cyclohex-1-en-1-yl)pyridin-2-amine is a chemical compound with the molecular formula C11H14N2 and a molecular weight of 174.25 g/mol It is characterized by a pyridine ring substituted with a cyclohexene group at the 5-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyclohex-1-en-1-yl)pyridin-2-amine can be achieved through multicomponent reactions involving malononitrile, hydrogen sulfide, aldehydes, and alkylating agents . The reaction typically involves the formation of intermediate compounds, which then undergo cyclization and other transformations to yield the target compound. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in optimizing the yield and purity of the product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar multicomponent reactions with optimized conditions for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-(cyclohex-1-en-1-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyridine N-oxides, while reduction can produce cyclohexyl derivatives.

Scientific Research Applications

5-(cyclohex-1-en-1-yl)pyridin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(cyclohex-1-en-1-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(cyclohex-1-en-1-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclohexene group and an amine group on a pyridine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

5-(cyclohexen-1-yl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h4,6-8H,1-3,5H2,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYPLROKMSDVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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